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Abstract
Formylurea, a simple derivative of urea, holds significant interest in various scientific domains,

from synthetic chemistry to pharmacology. This technical guide provides an in-depth

exploration of the discovery and history of formylurea, detailing its synthesis, chemical

properties, and biological activities. The document summarizes key quantitative data in

structured tables, provides detailed experimental protocols for its synthesis and

characterization, and includes visualizations of relevant chemical and biochemical pathways to

facilitate a deeper understanding for researchers, scientists, and drug development

professionals.

Discovery and History
The precise historical moment of the initial discovery and synthesis of mono-formylurea is not

as definitively documented as the landmark synthesis of urea by Friedrich Wöhler in 1828.[1][2]

Wöhler's synthesis of urea from inorganic precursors, specifically the reaction of silver cyanate

with ammonium chloride, is widely regarded as a pivotal moment in the history of chemistry,

challenging the theory of vitalism.[1][2]

While the direct lineage to the first synthesis of formylurea is less clear, its preparation is

conceptually a straightforward extension of urea chemistry. The reaction of urea with formic

acid to produce formylurea and its derivatives has been a subject of study, with research
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indicating that the reaction can yield N,N'-diformylurea.[3][4][5] The synthesis of mono-

formylurea can be achieved by carefully controlling the stoichiometry of the reactants. The

reaction is self-catalyzed by formic acid and can proceed at room temperature.[3][4]

Chemical Properties and Synthesis
Formylurea (N-carbamoylformamide) is a white, crystalline solid with the chemical formula

C₂H₄N₂O₂ and a molecular weight of 88.07 g/mol .[6] It is soluble in water and possesses both

a urea and a formyl functional group, which contribute to its chemical reactivity.

Synthesis of Formylurea
The primary method for synthesizing formylurea is the reaction of urea with formic acid.[3]

This reaction can be controlled to favor the formation of mono-formylurea or di-formylurea.

Table 1: Physical and Chemical Properties of Formylurea

Property Value Reference

Molecular Formula C₂H₄N₂O₂ [6]

Molecular Weight 88.07 g/mol [6]

IUPAC Name N-carbamoylformamide [6]

CAS Number 1190-24-5 [6][7]

Appearance White crystalline solid

Melting Point 168-169 °C

Solubility Soluble in water

Experimental Protocol: Laboratory Synthesis of N-
Formylurea
This protocol describes a general method for the synthesis of N-formylurea in a laboratory

setting.

Materials:
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Urea

Formic acid (90%)

Ice water

Beaker

Magnetic stirrer and stir bar

Heating mantle (optional)

Vacuum filtration apparatus (Büchner funnel, filter flask, vacuum source)

Crystallizing dish

Procedure:

In a beaker, dissolve urea in formic acid. A molar ratio of approximately 1:1.2 of urea to

formic acid is a reasonable starting point to favor mono-formylation. For example, for 1 mole

of urea (60.06 g), use 1.2 moles of 90% formic acid (approximately 61.4 mL).

The reaction can proceed at room temperature with stirring and is slightly exothermic.[4] The

mixture can be gently heated to between 30°C and 40°C to increase the reaction rate.

Continue stirring the mixture. The reaction progress can be monitored by techniques such as

thin-layer chromatography (TLC).

Once the reaction is deemed complete, the mixture is cooled in an ice bath to induce

crystallization of the formylurea product.

Collect the crystals by vacuum filtration using a Büchner funnel.

Wash the crystals with a small amount of ice-cold water to remove any unreacted starting

materials and impurities.

The purified formylurea crystals are then dried, for example, in a desiccator or a vacuum

oven at a low temperature.
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Characterization: The identity and purity of the synthesized formylurea can be confirmed using

various analytical techniques:

Melting Point: Compare the observed melting point with the literature value.

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (C=O, N-H, C-H).

Mass Spectrometry (MS): To determine the molecular weight.

Biological Activity and Mechanisms of Action
Formylurea and its derivatives exhibit a range of biological activities, primarily attributed to

their ability to interact with enzymes and other proteins.

Urease Inhibition
One of the most studied biological activities of formylurea derivatives is the inhibition of the

enzyme urease.[8][9] Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea to

ammonia and carbon dioxide, a process that can have detrimental effects in agriculture

(nitrogen loss) and medicine (pathogenesis of Helicobacter pylori).[10]

Urease inhibitors can be classified as active-site directed or mechanism-based.[8] Formylurea
and its analogs, being structurally similar to urea, can act as competitive inhibitors by binding to

the active site of the enzyme, thereby preventing the substrate (urea) from binding.[9][11] The

interaction with the nickel ions in the active site is a key aspect of the inhibitory mechanism.[8]
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Mechanism of competitive inhibition of urease by formylurea.

Protein Interaction and Denaturation
Urea is a well-known protein denaturant, and its mechanism of action is thought to involve both

direct and indirect interactions with the protein.[12][13] The direct interaction model suggests

that urea can form hydrogen bonds with the protein backbone and interact favorably with amino

acid side chains through van der Waals forces, leading to the disruption of the protein's native

structure.[13][14] Formylurea, with its additional formyl group, can also participate in such

interactions, potentially influencing protein structure and function.

Role in Three-Component Reactions
In synthetic organic chemistry, formylurea can participate in multicomponent reactions, such

as the Biginelli reaction, to generate complex heterocyclic molecules with potential

pharmaceutical applications.[15][16][17] In these reactions, formylurea acts as a key building

block.
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Simplified workflow of the Biginelli three-component reaction involving formylurea.
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Quantitative Data Summary
The following table summarizes key quantitative data related to the synthesis of N,N'-

diformylurea, a close derivative of formylurea, as detailed in patent literature.

Table 2: Reaction Parameters for the Synthesis of N,N'-Diformylurea

Parameter Value Reference

Reactants Urea and Formic Acid [4][5]

Molar Ratio (Formic Acid:Urea) ~2:1 [4][5]

Reaction Temperature
15 °C to 40 °C (room

temperature is suitable)
[4]

Reaction Time
Completion within 24 hours at

room temperature
[4]

Conclusion
Formylurea is a molecule with a rich chemistry and diverse biological relevance. While its

specific historical discovery is not as celebrated as that of its parent compound, urea, its

synthesis from readily available starting materials and its utility in both synthetic and biological

contexts make it a compound of ongoing interest. For researchers in drug development, its role

as a scaffold in multicomponent reactions and the urease inhibitory activity of its derivatives

present promising avenues for future investigation. This guide has provided a foundational

understanding of formylurea, offering detailed protocols and visualizations to aid in further

research and application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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